2,4-Thiazolidinedicarboxylic acid, 2-methyl-

Übersicht

Beschreibung

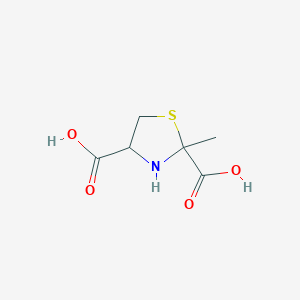

2,4-Thiazolidinedicarboxylic acid, 2-methyl- is a heterocyclic compound with the molecular formula C₆H₉NO₄S. It is a derivative of thiazolidine and is characterized by the presence of a thiazolidine ring substituted with carboxylic acid groups at positions 2 and 4, and a methyl group at position 2. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Vorbereitungsmethoden

The synthesis of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves the condensation of cysteine with ethyl pyruvate, followed by acetylation. The reaction conditions typically include the use of acetyl chloride and an organic amine for the acetylation step, which can lead to the formation of different stereoisomers depending on the specific conditions used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

2,4-Thiazolidinedicarboxylic acid, 2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The carboxylic acid groups can undergo substitution reactions with various reagents to form esters or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Prodrug for Cysteine:

Research has demonstrated that 2-methyl-thiazolidine-2,4-dicarboxylic acid acts as a prodrug for L-cysteine. In a study involving mice, administration of this compound prior to exposure to a hepatotoxic dose of paracetamol resulted in significant protection against liver damage. The compound effectively suppressed increases in serum aminotransferase activities and reduced levels of reactive oxygen species in liver tissue. Additionally, it helped preserve non-protein sulfhydryl compounds and glycogen levels in the liver, indicating its potential as a protective agent against hepatotoxicity .

2. Antimicrobial Properties:

Thiazolidinedione derivatives, including those based on the thiazolidine scaffold, have been explored for their antimicrobial activities. Recent studies have synthesized various thiazolidine derivatives and evaluated their effectiveness against bacterial strains such as E. coli and S. aureus. For instance, specific derivatives exhibited minimum inhibitory concentrations (MIC) that suggest their potential for use as antimicrobial agents .

3. Antioxidant Activity:

The antioxidant properties of thiazolidinedione compounds are significant for their therapeutic potential. The ability of these compounds to scavenge reactive oxygen species (ROS) positions them as candidates for treating oxidative stress-related diseases. Studies have shown that certain thiazolidinedione derivatives can enhance antioxidant defenses in cellular models .

Agricultural Applications

1. Agrochemicals:

Thiazolidine derivatives have also been investigated for their roles in agriculture as agrochemicals. They possess properties that can enhance plant growth and resistance to pests and diseases. Their application in crop protection strategies is an area of ongoing research, focusing on the synthesis of new derivatives with improved efficacy .

Biochemical Insights

1. Biomarker for Ethanol Consumption:

A notable biochemical application of 2-methylthiazolidine-4-carboxylic acid is its identification as a biomarker for ethanol consumption in humans. The compound is produced through the reaction between acetaldehyde and cysteine during ethanol metabolism, providing insights into metabolic pathways and potential diagnostic applications .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves its interaction with biological molecules, particularly those involved in cysteine metabolism. It can inhibit the formation of dopa-chrome in melanocytes, thereby reducing melanin production. This effect is mediated through its degradation products, which interact with key enzymes and pathways involved in melanin biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-thiazolidinedicarboxylic acid, 2-methyl- include:

2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with similar structural features.

Cysteinylpyruvic acid: A related compound involved in cysteine metabolism.

2-Methylthiazolidine-2,4-dicarboxylic acid: A stereoisomer with different biological properties.

Compared to these compounds, 2,4-thiazolidinedicarboxylic acid, 2-methyl- is unique in its specific substitution pattern and its ability to modulate melanin production, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2,4-Thiazolidinedicarboxylic acid, 2-methyl- (CAS No. 16708-09-1) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H8N2O4S

- Molecular Weight : 192.21 g/mol

- IUPAC Name : 2-methyl-2,4-thiazolidinedicarboxylic acid

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : Research indicates that 2,4-thiazolidinedicarboxylic acid, 2-methyl- has potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage in various diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a variety of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in various models. It modulates inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation.

- Antidiabetic Potential : Preliminary studies suggest that 2,4-thiazolidinedicarboxylic acid, 2-methyl- may enhance insulin sensitivity and exhibit hypoglycemic effects, indicating its potential role in diabetes management.

The biological activities of 2,4-thiazolidinedicarboxylic acid, 2-methyl- are attributed to its ability to interact with specific molecular targets:

- Free Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes or metabolic pathways related to diabetes and obesity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study published in Phytotherapy Research evaluated the antioxidant capacity of 2,4-thiazolidinedicarboxylic acid, 2-methyl-. The results indicated a significant reduction in lipid peroxidation markers in treated cells compared to controls.

- Antimicrobial Evaluation : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multiple bacterial strains. It exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 2,4-thiazolidinedicarboxylic acid, 2-methyl- resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAKCGQZNBEITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937273 | |

| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16708-09-1 | |

| Record name | 2-Methyl-2,4-thiazolidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16708-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,4-thiazolidine dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016708091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2,4-THIAZOLIDINE DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCF3F52B8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.